molecular formula C13H18N2O5S2 B4556111 Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate

Cat. No.: B4556111
M. Wt: 346.4 g/mol
InChI Key: PVGQOBIGPAKGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize ionic liquids as solvents under mild conditions to achieve high yields. For example, 1-ethyl-3-methylimidazolium ethyl sulfate has been used as a solvent in the synthesis of thiophene analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to sulfoxides or sulfones.

    Reduction: Reduction of the carbamoyl group to an amine.

    Substitution: Electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the sulfonyl and carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate is unique due to its combination of a thiophene ring with a piperidine ring and multiple functional groups

Properties

IUPAC Name

ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-4-3-5-15(7-9)22(18,19)10-6-11(12(14)16)21-8-10/h6,8-9H,2-5,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGQOBIGPAKGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Reactant of Route 2
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.